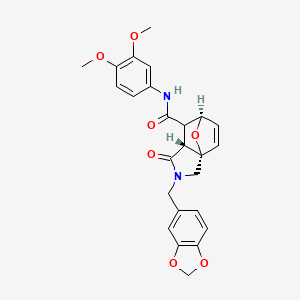![molecular formula C25H35N3O3S B13376480 N-{1-[(cyclohexylamino)carbonyl]-2-methylbutyl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B13376480.png)
N-{1-[(cyclohexylamino)carbonyl]-2-methylbutyl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(cyclohexylamino)carbonyl]-2-methylbutyl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide is a complex organic compound characterized by its unique thiazoloisoindole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(cyclohexylamino)carbonyl]-2-methylbutyl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This intermediate can then be further functionalized through various chemical transformations to introduce the thiazolo and cyclohexylamino groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[(cyclohexylamino)carbonyl]-2-methylbutyl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain groups with others, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can produce a wide range of derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
N-{1-[(cyclohexylamino)carbonyl]-2-methylbutyl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-{1-[(cyclohexylamino)carbonyl]-2-methylbutyl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazoloisoindole structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound shares structural similarities with N-{1-[(cyclohexylamino)carbonyl]-2-methylbutyl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide and exhibits similar biological activities.
Indole derivatives: These compounds possess a similar aromatic nucleus and exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its thiazoloisoindole structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C25H35N3O3S |
|---|---|
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
(3S)-N-[(2S,3R)-1-(cyclohexylamino)-3-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide |
InChI |
InChI=1S/C25H35N3O3S/c1-5-15(2)19(21(29)26-16-11-7-6-8-12-16)27-22(30)20-25(3,4)32-24-18-14-10-9-13-17(18)23(31)28(20)24/h9-10,13-16,19-20,24H,5-8,11-12H2,1-4H3,(H,26,29)(H,27,30)/t15-,19+,20+,24?/m1/s1 |
Clave InChI |
WBSYZTWNFIGSSA-GPTZNIPGSA-N |
SMILES isomérico |
CC[C@@H](C)[C@@H](C(=O)NC1CCCCC1)NC(=O)[C@H]2C(SC3N2C(=O)C4=CC=CC=C34)(C)C |
SMILES canónico |
CCC(C)C(C(=O)NC1CCCCC1)NC(=O)C2C(SC3N2C(=O)C4=CC=CC=C34)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(4-ethyl-1-piperazinyl)sulfonyl]-4,5-dimethylphenyl ether](/img/structure/B13376398.png)
![N-(2,6-dichlorophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13376406.png)
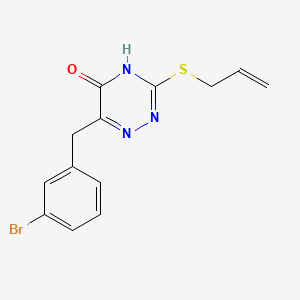
![6-(3,4-Diethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376432.png)
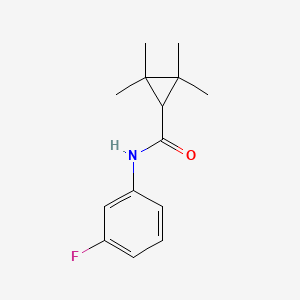
![4-[(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane](/img/structure/B13376436.png)
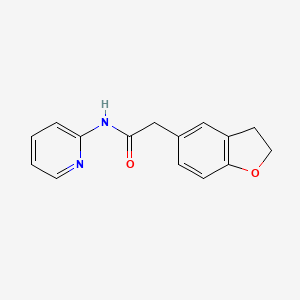
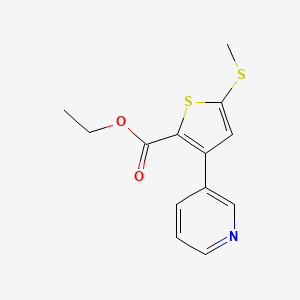
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B13376457.png)
![1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene](/img/structure/B13376458.png)
![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13376462.png)
![5-[3-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13376465.png)
![2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol](/img/structure/B13376466.png)
